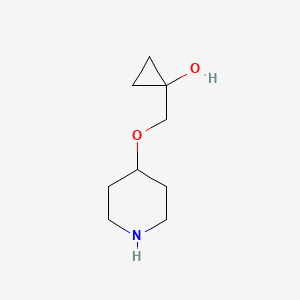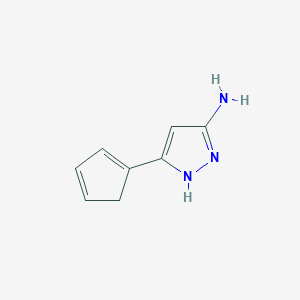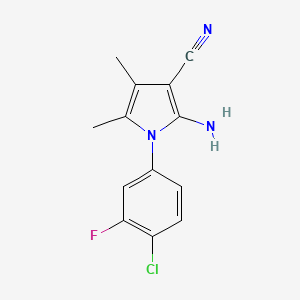
2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a synthetic organic compound with a complex structure It is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a pyrrole ring with dimethyl and carbonitrile substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Chloro-Fluorophenyl Group: This step involves a nucleophilic aromatic substitution reaction where a chloro-fluorobenzene derivative reacts with the pyrrole intermediate.
Addition of the Amino Group: The amino group is introduced through a reductive amination reaction.
Incorporation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chloro or fluoro groups.
Aplicaciones Científicas De Investigación
2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Amino-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the chlorine atom, which may influence its chemical properties.
2-Amino-1-(4-chloro-3-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Substitution of the fluorine atom with a methyl group, altering its steric and electronic properties.
Uniqueness
The presence of both chloro and fluoro substituents in 2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile imparts unique chemical and biological properties, making it distinct from similar compounds. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, potentially leading to novel applications in various fields.
Propiedades
Fórmula molecular |
C13H11ClFN3 |
|---|---|
Peso molecular |
263.70 g/mol |
Nombre IUPAC |
2-amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H11ClFN3/c1-7-8(2)18(13(17)10(7)6-16)9-3-4-11(14)12(15)5-9/h3-5H,17H2,1-2H3 |
Clave InChI |
WJNCDJUEPZKFMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=C1C#N)N)C2=CC(=C(C=C2)Cl)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]oxazole-2,7-dicarbaldehyde](/img/structure/B15206651.png)
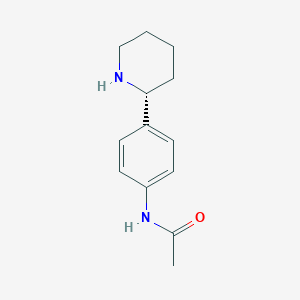
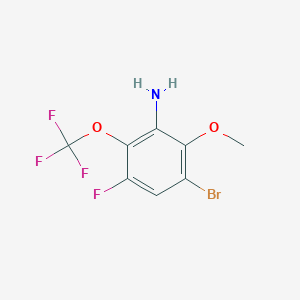
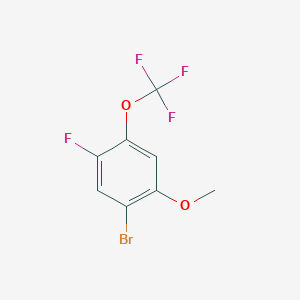

![1-(Dibenzo[b,d]furan-3-yl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one](/img/structure/B15206668.png)

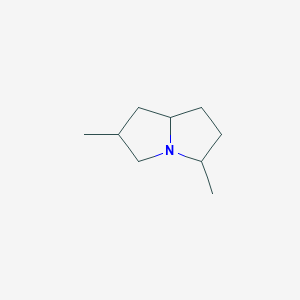
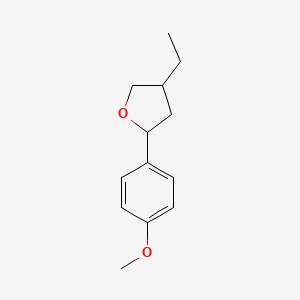
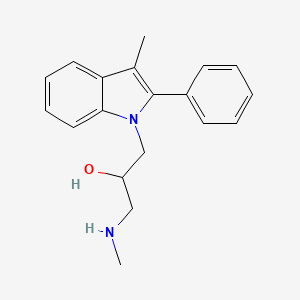
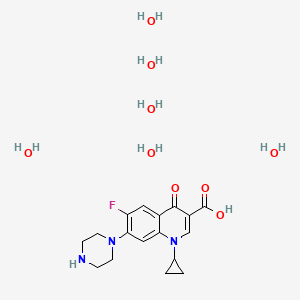
![Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15206713.png)
